molecular formula C19H19N3O4 B10979454 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10979454
M. Wt: 353.4 g/mol
InChI Key: KXWLEIPVPJKSEO-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and isoxazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones . The exact molecular interactions and pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the 3,5-dimethoxyphenyl group, which may contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-10-17-15(9-16(11-4-5-11)21-19(17)26-22-10)18(23)20-12-6-13(24-2)8-14(7-12)25-3/h6-9,11H,4-5H2,1-3H3,(H,20,23)

InChI Key

KXWLEIPVPJKSEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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